molecular formula C₂₉H₃₅D₆ClFN₅O B1146444 4-Chloro Maraviroc-d6 CAS No. 1346597-32-7

4-Chloro Maraviroc-d6

Katalognummer: B1146444
CAS-Nummer: 1346597-32-7
Molekulargewicht: 536.16
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro Maraviroc-d6, also known as this compound, is a useful research compound. Its molecular formula is C₂₉H₃₅D₆ClFN₅O and its molecular weight is 536.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Maraviroc in HIV Management

Maraviroc is recognized for its efficacy in treating CCR5-tropic HIV-1 infection. It works by blocking the CCR5 receptor on CD4+ T-cells, preventing the virus from entering these cells. Studies have highlighted its use in combination with other antiretroviral regimens, showcasing significant virological control and improved immunological markers in both treatment-experienced and treatment-naive patients with CCR5-tropic HIV-1 infection (Perry, 2010; Parra et al., 2011).

Clinical Utility and Pharmacokinetics

Maraviroc's pharmacokinetic profile supports its clinical utility, with favorable outcomes observed in patients with high cardiovascular risk or those co-infected with tuberculosis or hepatitis. It is generally well tolerated, and resistance to Maraviroc is associated with CXCR4 tropism or mutations in the V3 loop of gp120, underlining the importance of tropism testing prior to its use (Parra et al., 2011).

Zukünftige Richtungen

Maraviroc, the parent compound of 4-Chloro Maraviroc-d6, has shown success in reducing HIV replication in both antiretroviral treatment-experienced and treatment-naive populations . The development of simpler tropism assays may allow for more widespread use of maraviroc in the future .

Biochemische Analyse

Biochemical Properties

4-Chloro Maraviroc-d6 plays a significant role in biochemical reactions by acting as a chemokine receptor antagonist. It specifically targets the CCR5 receptor, which is a crucial co-receptor for the entry of HIV into human cells. By binding to the CCR5 receptor, this compound prevents the interaction between the HIV-1 gp120 protein and the receptor, thereby inhibiting the fusion of the virus with the cell membrane . This interaction is critical in preventing the virus from entering and infecting the host cells. Additionally, this compound has been shown to interact with various enzymes and proteins involved in the immune response, further enhancing its antiviral properties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In immune cells, particularly CD4+ T cells, this compound inhibits the entry of HIV by blocking the CCR5 receptor . This inhibition not only prevents viral replication but also helps maintain the health of the immune system by reducing the viral load. Furthermore, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. It modulates the activity of signaling molecules and transcription factors, leading to changes in the expression of genes involved in immune responses and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a negative allosteric modulator of the CCR5 receptor, which is found on the surface of certain human cells . By binding to the CCR5 receptor, this compound blocks the HIV protein gp120 from associating with the receptor, thereby preventing the virus from entering the host cell. This binding interaction is crucial for its antiviral activity. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in the viral replication process, further enhancing its efficacy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antiviral activity and minimal adverse effects on cellular function . These findings suggest that this compound is a reliable compound for long-term biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits HIV entry into cells without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and immune system dysregulation . These findings highlight the importance of optimizing the dosage of this compound to achieve maximum therapeutic efficacy while minimizing potential toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the cytochrome P450 enzyme system . It is extensively metabolized by CYP3A4, with renal clearance accounting for a significant portion of its total clearance . The major metabolic pathways include oxidation and N-dealkylation, leading to the formation of various metabolites . These metabolic processes are crucial for the elimination of this compound from the body and its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by its interaction with plasma proteins and transporters . It is moderately bound to human plasma proteins, including albumin and alpha-1-acid glycoprotein . The volume of distribution of this compound is relatively high, indicating extensive distribution within the body . This widespread distribution is essential for its therapeutic efficacy, as it ensures that the compound reaches its target sites in sufficient concentrations.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its targeting signals and post-translational modifications . It is predominantly localized to the cell membrane, where it interacts with the CCR5 receptor . This localization is critical for its function as a chemokine receptor antagonist. Additionally, this compound has been observed to accumulate in certain cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it may undergo further processing and modification .

Eigenschaften

IUPAC Name

4-chloro-4-fluoro-N-[(1S)-3-[3-[3-(1,1,1,2,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41ClFN5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37)/t22?,23?,24?,25?,26-,29?/m0/s1/i1D2,2D3,19D/t19?,22?,23?,24?,25?,26-,29?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLZEJRCFABHBR-PBCNYFDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])C([2H])(C1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)Cl)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41ClFN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.